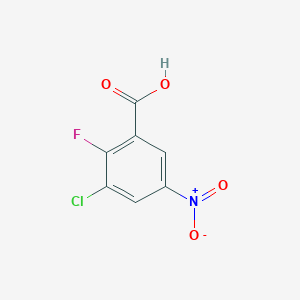

3-Chloro-2-fluoro-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-chloro-2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVRJAIWWGHMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell.

Mode of Action

Based on its structural similarity to other nitrobenzoic acids, it can be inferred that it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially alter the function of its target molecules, leading to changes in cellular processes.

Biological Activity

3-Chloro-2-fluoro-5-nitrobenzoic acid is an aromatic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.56 g/mol. The compound's structure features a benzoic acid framework substituted with chlorine, fluorine, and nitro groups, which significantly influence its reactivity and biological interactions.

1. Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Various studies have demonstrated its efficacy against a range of microbial pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Effective antifungal properties |

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response:

- Cytokines Inhibited : IL-6, TNF-alpha

- Mechanism : Suppression of NF-kB signaling pathway

These properties indicate its potential use in treating inflammatory diseases.

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 8.82 | Induces apoptosis |

| Caco-2 (Colon cancer) | 1.69 | Inhibits cell proliferation |

The compound was found to induce apoptosis in cancer cells through mechanisms involving proteasome inhibition, suggesting its potential as an anticancer therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with concentrations as low as 10 µg/mL, indicating potent activity comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A study examining the anti-inflammatory effects revealed that treatment with this compound resulted in a marked decrease in IL-6 levels in lipopolysaccharide-stimulated macrophages. This suggests that the compound may modulate immune responses effectively.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of halogens and nitro groups significantly alter reactivity and applications. Key analogs include:

Key Findings :

- Nitro Group Position : Nitro at position 5 (as in the target compound) maximizes electron-withdrawing effects on the carboxylic acid, enhancing acidity and reactivity in amide coupling reactions compared to nitro at position 2 .

- Halogen Effects : Fluorine at position 2 improves metabolic stability in drug candidates, while chlorine at position 3 balances steric and electronic properties for antimicrobial activity . Bromine analogs (e.g., 3-Bromo-5-fluoro-2-nitrobenzoic acid) exhibit stronger electrophilicity but lower thermal stability .

Functional Group Variations

Replacing the carboxylic acid with other groups drastically alters applications:

Key Findings :

- Carboxylic Acid vs. Hydrazide/Ester : The free carboxylic acid in 3-Chloro-2-fluoro-5-nitrobenzoic acid enables direct participation in condensation reactions, unlike ester or hydrazide derivatives, which require additional hydrolysis steps .

- Phenoxy Derivatives: Ether-linked analogs (e.g., the herbicide intermediate in ) exhibit reduced solubility but enhanced membrane permeability compared to the parent benzoic acid.

Preparation Methods

Nitration of Chlorofluorobenzoic Derivatives

- Starting from chlorofluorobenzoic acids or their derivatives, nitration is performed using mixed acids, typically concentrated nitric acid and sulfuric acid.

- The nitration introduces the nitro group at the 5-position of the benzoic ring, with careful control of temperature to prevent over-nitration or side reactions.

- A patent describes nitration of 2-chloro-4-fluoro- benzoic acid in sulfuric acid with concentrated nitric acid, maintaining low temperature (~0°C) to selectively produce 3-chloro-2-fluoro-5-nitrobenzoic acid with high yield and purity.

- The process involves adding the benzoic acid derivative slowly to the nitrating mixture, followed by stirring at low temperature to ensure regioselectivity and minimize by-products.

| Parameter | Typical Range | Effect |

|---|---|---|

| Temperature | 0–5°C | Enhances selectivity, reduces side reactions |

| Nitrating mixture | Concentrated nitric acid + sulfuric acid | Provides strong nitration environment |

- High regioselectivity

- Good yield (~80-90%)

- Suitable for scale-up

Chlorination and Halogenation

- Chlorination of the aromatic ring is performed using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in inert solvents like benzene or dichloromethane.

- This step introduces the chlorine atom at the desired position, with conditions optimized to prevent over-chlorination.

- One study reports chlorination of 4-fluoro-5-nitrobenzoic acid derivatives using SOCl₂ under reflux at 50°C, achieving chlorination at the 3-position with yields around 65%.

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| SOCl₂ + N-methylacetamide | Benzene | Reflux (~50°C) | 4 hours | ~65% |

- The chlorination step must be carefully controlled to avoid multiple substitutions.

- Post-reaction hydrolysis yields the chlorinated benzoic acid.

Oxidation and Hydrolysis

- Oxidation of chlorinated intermediates to convert aldehyde or other derivatives into benzoic acid.

- Hydrolysis of acyl chlorides or esters formed during halogenation to produce the free acid.

- Using oxidants like potassium permanganate or hydrogen peroxide under mild conditions can efficiently convert chlorinated intermediates to the target acid.

- Hydrolysis is typically performed with aqueous alkali or acid solutions, followed by purification.

| Reagent | Temperature | Duration | Notes |

|---|---|---|---|

| KMnO₄ | 80–100°C | 2–4 hours | Efficient oxidation |

- High purity of the final product, with yields exceeding 80%.

Industrial-Scale Synthesis

- Recent patents describe a three-step process involving nitration, chlorination, and oxidation, optimized for industrial production.

- The process emphasizes minimal waste, energy efficiency, and high yield (>80%).

Process Summary:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | 0–5°C | ~85% | Regioselective nitration |

| Chlorination | SOCl₂ | Reflux | ~65% | Controlled to prevent over-chlorination |

| Oxidation | KMnO₄ | 80–100°C | >80% | Purification via recrystallization |

Data Table: Summary of Preparation Methods

| Method Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Nitration | Concentrated HNO₃ + H₂SO₄ | 0–5°C | 80–90% | Regioselective nitration at 5-position |

| Chlorination | SOCl₂ | Reflux (~50°C) | 65% | Selective chlorination |

| Oxidation | KMnO₄ | 80–100°C | >80% | Converts intermediates to benzoic acid |

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-2-fluoro-5-nitrobenzoic acid?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. For example, a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is synthesized via nitration of halogenated precursors under controlled conditions (e.g., using nitric acid/sulfuric acid mixtures). Fluorination may involve nucleophilic substitution (e.g., using KF in polar aprotic solvents) or electrophilic fluorinating agents. Optimization of reaction temperature and stoichiometry is critical to minimize side reactions .

Q. How do the positions of substituents influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The nitro group at position 5 acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position. The chlorine at position 3 and fluorine at position 2 create steric hindrance and electronic effects that influence reaction pathways. For instance, chlorine can undergo nucleophilic substitution under basic conditions (e.g., with amines), while fluorine’s electronegativity stabilizes adjacent substituents, affecting reaction kinetics .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Recrystallization using solvents like ethanol/water mixtures or toluene is effective. Column chromatography with silica gel and a hexane/ethyl acetate gradient can resolve impurities. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or melting point determination (comparison with literature values for related compounds) is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during nitration?

- Methodological Answer : Nitration efficiency depends on the choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) and solvent polarity. For halogenated precursors, lower temperatures (0–10°C) reduce decomposition. Catalysts like BF₃ can enhance regioselectivity. A study on 3-chloro-2-methyl-5-nitrobenzoic acid achieved 85% yield using Pd/C-assisted hydrogenation for nitro group retention .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves aromatic proton coupling patterns.

- X-ray Crystallography : Co-crystallization with hydrogen-bond acceptors (e.g., quinoline derivatives) enables structural elucidation, as demonstrated with 3-chloro-2-nitrobenzoic acid .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.

Q. How does the fluorine substituent influence hydrogen bonding in co-crystal formation with nitrogen-containing heterocycles?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bond acceptor strength. In co-crystals with quinoline derivatives (e.g., 5-nitroquinoline), the nitro and carboxylic acid groups form robust O–H···N/O–H···O interactions. Fluorine’s inductive effect stabilizes these bonds, as observed in 3-chloro-2-nitrobenzoic acid co-crystals .

Q. What strategies mitigate competing side reactions during the reduction of the nitro group in this compound?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively reduces nitro to amino groups while preserving halogens. Acidic conditions (e.g., Fe/HCl) risk dehalogenation; thus, neutral or buffered systems are preferred. Monitoring via TLC (silica gel, UV detection) ensures reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.